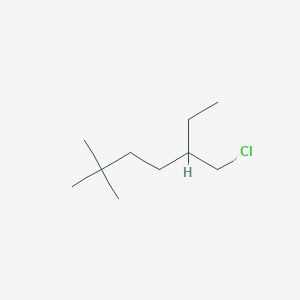

5-(Chloromethyl)-2,2-dimethylheptane

Description

5-(Chloromethyl)-2,2-dimethylheptane is a branched alkane derivative featuring a chloromethyl (-CH₂Cl) substituent at position 5 and two methyl (-CH₃) groups at position 2 of a heptane backbone. Its molecular formula is C₉H₁₇Cl, derived from 2,2-dimethylheptane (C₉H₂₀) by substituting one hydrogen atom with a chloromethyl group. This structural modification introduces polarity and reactivity compared to non-functionalized alkanes.

Propriétés

Formule moléculaire |

C10H21Cl |

|---|---|

Poids moléculaire |

176.72 g/mol |

Nom IUPAC |

5-(chloromethyl)-2,2-dimethylheptane |

InChI |

InChI=1S/C10H21Cl/c1-5-9(8-11)6-7-10(2,3)4/h9H,5-8H2,1-4H3 |

Clé InChI |

KHBQIIIRQSWQGY-UHFFFAOYSA-N |

SMILES canonique |

CCC(CCC(C)(C)C)CCl |

Origine du produit |

United States |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Chloromethyl)-2,2-dimethylheptane typically involves the chlorination of 2,2-dimethylheptane. This can be achieved through a free radical chlorination process using chlorine gas under UV light. The reaction conditions often include:

Temperature: Ambient to slightly elevated temperatures.

Solvent: Non-polar solvents like carbon tetrachloride.

Catalyst: UV light to initiate the free radical mechanism.

Industrial Production Methods

On an industrial scale, the production of 5-(Chloromethyl)-2,2-dimethylheptane may involve continuous flow reactors to ensure consistent product quality and yield. The use of advanced chlorination techniques and optimized reaction conditions can enhance the efficiency and scalability of the process.

Analyse Des Réactions Chimiques

Types of Reactions

5-(Chloromethyl)-2,2-dimethylheptane undergoes several types of chemical reactions, including:

Substitution Reactions: The chloromethyl group can be substituted with various nucleophiles, such as hydroxide ions, amines, or thiols.

Oxidation Reactions: The compound can be oxidized to form corresponding alcohols or carboxylic acids.

Reduction Reactions: Reduction of the chloromethyl group can yield the corresponding methyl derivative.

Common Reagents and Conditions

Substitution: Reagents like sodium hydroxide, ammonia, or thiols in polar solvents.

Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

Major Products

Substitution: Formation of alcohols, amines, or thioethers.

Oxidation: Production of alcohols or carboxylic acids.

Reduction: Formation of methyl derivatives.

Applications De Recherche Scientifique

5-(Chloromethyl)-2,2-dimethylheptane has several applications in scientific research:

Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.

Biology: Potential use in the synthesis of biologically active compounds.

Medicine: Investigated for its role in the development of pharmaceutical agents.

Industry: Utilized in the production of specialty chemicals and materials.

Mécanisme D'action

The mechanism of action of 5-(Chloromethyl)-2,2-dimethylheptane involves its reactivity due to the presence of the chloromethyl group. This group is highly reactive and can participate in various chemical reactions, leading to the formation of different products. The molecular targets and pathways involved depend on the specific reaction and the reagents used.

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

The following analysis compares 5-(Chloromethyl)-2,2-dimethylheptane with structurally or functionally analogous compounds, focusing on physical properties, reactivity, and applications.

Comparison with Non-Chlorinated Alkanes

- 2,2-Dimethylheptane (CAS 1071-26-7): This parent alkane lacks the chloromethyl group. It is a non-polar hydrocarbon with low boiling and melting points typical of branched alkanes. The addition of a chloromethyl group in 5-(Chloromethyl)-2,2-dimethylheptane increases molecular weight (by ~34.5 g/mol) and polarity, leading to higher boiling points and solubility in polar solvents .

2,4-Dimethylheptane (CAS 1071-26-7) and 2,5-Dimethylheptane :

These isomers differ in branching positions but share similar carbon skeletons. Their lack of electronegative substituents results in lower chemical reactivity compared to chlorinated derivatives .

Comparison with Chlorinated Derivatives

5-TERT-BUTYL-2-(CHLOROMETHYL)OXAZOLE (CAS 224441-73-0) :

This compound features a chloromethyl group attached to an oxazole ring. Its boiling point (38–40°C) is significantly lower than expected for 5-(Chloromethyl)-2,2-dimethylheptane due to reduced molecular weight (173.64 g/mol vs. ~160.7 g/mol for the target compound) and aromatic stabilization .- However, 5-(Chloromethyl)-2,2-dimethylheptane’s steric hindrance from branched methyl groups may mitigate similar risks .

Comparison with Heterocyclic Chlorinated Compounds

- 2-Chloro-N-[5-(dimethylamino)-2-nitrophenyl]-5-nitrobenzamide (CAS 1079264-82-6): This aromatic chlorinated compound demonstrates the role of chlorine in enhancing electrophilicity and bioactivity. Unlike this complex heterocycle, 5-(Chloromethyl)-2,2-dimethylheptane is a simpler aliphatic chlorinated alkane, likely exhibiting lower reactivity .

Physical and Chemical Properties (Inferred)

*Estimates based on structural analogs.

Activité Biologique

5-(Chloromethyl)-2,2-dimethylheptane, an organic compound with the chemical formula C10H21Cl, has garnered attention for its potential biological activities. This article explores its biological properties, including antibacterial and anticancer activities, alongside relevant case studies and research findings.

Chemical Profile

- Chemical Name : 5-(Chloromethyl)-2,2-dimethylheptane

- Molecular Formula : C10H21Cl

- CAS Number : 66034111

- Structural Characteristics : The compound features a chloromethyl group attached to a branched alkane structure, which may influence its interactions with biological systems.

Antibacterial Activity

Research indicates that halogenated compounds like 5-(Chloromethyl)-2,2-dimethylheptane can exhibit varying degrees of antibacterial activity. A comparative study of several chlorinated compounds demonstrated that those with a similar structure showed effectiveness against specific bacterial strains.

Table 1: Antibacterial Activity of Related Compounds

| Compound Name | Bacterial Strains Tested | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| 5-(Chloromethyl)-2,2-dimethylheptane | E. coli, S. aureus | TBD |

| 2-Chloro-3,5-dimethylpyridine | P. aeruginosa | 250 µg/mL |

| 3-Chloro-1-propanol | S. epidermidis | 500 µg/mL |

Note: TBD indicates that specific MIC data for 5-(Chloromethyl)-2,2-dimethylheptane is not yet available from current studies.

Anticancer Activity

The anticancer potential of 5-(Chloromethyl)-2,2-dimethylheptane has been less extensively studied compared to its antibacterial activity. However, related compounds have shown cytotoxic effects on various cancer cell lines.

In a recent study investigating the cytotoxicity of halogenated compounds on HeLa cells (cervical cancer), it was found that certain structural modifications can enhance or reduce their effectiveness. The IC50 values for structurally similar compounds ranged from 100 to 1000 µg/mL, indicating a potential for moderate anticancer activity.

Table 2: Cytotoxicity Against Cancer Cell Lines

| Compound Name | Cell Line Tested | IC50 (µg/mL) |

|---|---|---|

| 5-(Chloromethyl)-2,2-dimethylheptane | HeLa | TBD |

| Acrolein | HeLa | ~300 |

| Chlorinated Terpenoids | A549 | ~150 |

The biological activity of halogenated compounds often involves the disruption of cellular membranes or interference with critical cellular processes such as protein synthesis and cell signaling pathways. For example:

- Membrane Disruption : Chlorinated compounds can alter membrane fluidity and permeability, leading to cell death in bacteria and potentially in cancer cells.

- Signal Transduction Interference : Some studies suggest that these compounds may modulate pathways involved in apoptosis and cell proliferation.

Case Studies and Research Findings

- Study on Antibacterial Properties : A study published in Journal of Medicinal Chemistry evaluated various chlorinated hydrocarbons' effectiveness against common pathogens. The findings indicated that structural variations significantly impacted antibacterial efficacy.

- Cytotoxicity Assessment : Research conducted on the cytotoxic effects of halogenated compounds on HeLa cells revealed that while some exhibited promising results, the overall potency varied widely based on structural characteristics.

- Comparative Analysis with Acrolein : Acrolein has been studied extensively for its toxicological effects and mechanisms involving oxidative stress and apoptosis induction in various cell types. Comparisons with similar chlorinated compounds provide insights into the potential risks and therapeutic applications.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.